Product packaging for Fmoc-orn(Z)-OH(Cat. No.:CAS No. 138775-07-2)

Fmoc-orn(Z)-OH

Cat. No.: B557397
CAS No.: 138775-07-2
M. Wt: 488,54 g/mole
InChI Key: QRBAKCWBDLHBLR-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Orn(Z)-OH (CAS 138775-07-2) is a protected, non-proteinogenic amino acid derivative essential for solid-phase peptide synthesis (SPPS) using the Fmoc strategy. The compound features an orthogonal protecting group scheme: the Fmoc group on the α-amino acid is selectively removed under mild basic conditions for peptide chain elongation, while the benzyloxycarbonyl (Z) group on the side-chain δ-amino group is stable to bases and is typically removed by catalytic hydrogenation or strong acids at the end of the synthesis . This makes it a critical building block for introducing ornithine residues into complex peptide structures. Its primary research value lies in the synthesis of novel peptide-based therapeutics, particularly antimicrobial peptides (AMPs) . Ornithine, with its side-chain amine, can be strategically incorporated to influence a peptide's charge, hydrophobicity, and interaction with biological membranes. Researchers actively use this compound to create analogs of natural peptides; for instance, replacing lysine with ornithine in antimicrobial peptides like aurein 1.2 has been shown to enhance both antibacterial and anticancer potencies, making these analogs promising candidates for new drug development . The compound is also instrumental in producing peptides for evaluating antifungal properties and other bioactivities . Suppliers ensure high-purity this compound (>98%) through advanced manufacturing and purification processes, which is critical for successful peptide synthesis where trace impurities can significantly compromise sequence integrity and coupling efficiency . As a versatile building block, it enables researchers to explore structure-activity relationships and develop innovative treatments targeting resistant pathogens and cancers. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N2O6 B557397 Fmoc-orn(Z)-OH CAS No. 138775-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBAKCWBDLHBLR-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566739
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138775-07-2
Record name N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Methodologies for Fmoc Orn Z Oh and Its Derivatives

Strategic Approaches to Orthogonal Protection in Fmoc-based Peptide Synthesis

Orthogonal protection is a cornerstone of modern peptide synthesis, particularly within the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. This strategy involves employing protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of different functional groups within a growing peptide chain or on a multi-functionalized amino acid.

Role of Fmoc and Z Protecting Groups in Ornithine Derivatives

In Fmoc-based peptide synthesis, the Fmoc group is predominantly used to protect the α-amino group of amino acids. It is labile under mild basic conditions, typically using piperidine (B6355638) in dimethylformamide (DMF), and is stable to acidic conditions commonly employed for side-chain deprotection and peptide cleavage from the resin wikipedia.orgnih.gov.

The Z group, or benzyloxycarbonyl (Cbz), is a classic protecting group for amines and is often employed for the side-chain (δ-amino) protection of ornithine. The Z group is stable to the basic conditions used for Fmoc removal and can be removed by acidic conditions (e.g., HBr in acetic acid) or catalytic hydrogenolysis peptide.comresearchgate.netnih.gov. The distinct removal conditions for Fmoc (base-labile) and Z (acid-labile or removed by hydrogenolysis) render them orthogonal. This orthogonality is critical for selective deprotection and subsequent functionalization of the ornithine side chain while the peptide backbone remains intact and the α-amino group is protected by Fmoc. Consequently, Fmoc-Orn(Z)-OH serves as a valuable building block where the α-amino group is primed for peptide elongation via Fmoc chemistry, and the δ-amino group, protected by Z, is available for later selective deprotection and modification researchgate.netnih.gov.

Comparison with Other Protecting Group Strategies for Ornithine

While Fmoc/Z is a robust orthogonal strategy, several other protecting groups are available for the side-chain protection of ornithine, each offering different deprotection mechanisms and orthogonality profiles.

Protecting GroupPositionDeprotection ConditionsOrthogonal to FmocOrthogonal to BocKey Advantages/Notes
Fmoc α-aminoBase (e.g., 20% piperidine in DMF)N/AYesBase-labile, mild, widely used in SPPS wikipedia.orgnih.gov.
Z (Cbz) δ-aminoAcid (e.g., HBr/AcOH), HydrogenolysisYesYesStable to Fmoc removal, traditional in solution phase peptide.comresearchgate.netnih.gov.
Boc δ-aminoAcid (e.g., TFA)YesN/AAcid-labile, common side-chain protection wikipedia.orgnih.govpeptide.comresearchgate.netnih.govpeptide.comgoogle.com.
Alloc δ-aminoPalladium catalysisYesYesAllyl-based, removed by Pd, compatible with Fmoc/Boc strategies peptide.compeptide.comgoogle.comiris-biotech.demdpi.com.
Mtt δ-aminoMild Acid (e.g., 15% TFA, acetic acid)YesYesTrityl-based, selectively removed under milder acidic conditions than Boc peptide.compeptide.comsigmaaldrich.com.
Dde δ-aminoHydrazine (B178648) (e.g., 2% hydrazine in DMF)YesYesHydrazine-labile, useful for on-resin modifications, stable to piperidine and TFA peptide.comsigmaaldrich.comvulcanchem.comsigmaaldrich.com.
ivDde δ-aminoHydrazine (e.g., 2% hydrazine in DMF)YesYesMore hindered Dde, potentially more robust against premature cleavage peptide.comsigmaaldrich.comsigmaaldrich.com.

Each protecting group offers distinct advantages. Boc is a widely used acid-labile group, providing orthogonality with the base-labile Fmoc group wikipedia.org. Alloc, removable by palladium, offers a different orthogonal pathway iris-biotech.de. Mtt and Dde/ivDde groups are valuable for specific on-resin modifications, with Dde and ivDde being particularly useful for selective deprotection using hydrazine, a condition orthogonal to both Fmoc and Boc peptide.comsigmaaldrich.comvulcanchem.comsigmaaldrich.com.

Orthogonal Protecting Schemes for Multi-functionalized Amino Acids

The principle of orthogonality is central to managing the multiple reactive sites found in multi-functionalized amino acids like ornithine. An orthogonal protection scheme ensures that one protecting group can be removed selectively without affecting others, allowing for precise control over reaction sequences peptide.comgoogle.commdpi.comresearchgate.netiris-biotech.dersc.org. This is essential for building branched peptides, cyclic peptides, or introducing specific labels or modifications onto the amino acid side chain.

Common orthogonal strategies in Fmoc SPPS include:

Schemeα-amino PGSide-chain PGDeprotection α-aminoDeprotection Side-chainOrthogonality Rationale
Fmoc/tBu FmoctBuBase (piperidine)Acid (TFA)Base-labile vs. Acid-labile wikipedia.orgresearchgate.netiris-biotech.de.
Fmoc/Z FmocZ (Cbz)Base (piperidine)Acid or HydrogenolysisBase-labile vs. Acid-labile/Hydrogenolysis researchgate.netnih.gov.
Fmoc/Dde FmocDdeBase (piperidine)HydrazineBase-labile vs. Hydrazine-labile sigmaaldrich.comvulcanchem.comsigmaaldrich.com.
Fmoc/Alloc FmocAllocBase (piperidine)Palladium catalysisBase-labile vs. Palladium-labile peptide.compeptide.comgoogle.comiris-biotech.demdpi.com.

These strategies allow for the selective deprotection of either the α-amino group for chain elongation or the side-chain protecting group for specific modifications, without compromising the integrity of the other protected functionalities or the peptide-resin linkage.

Synthetic Routes for this compound

The synthesis of this compound typically involves the selective protection of the α-amino group with the Fmoc moiety and the δ-amino group with the Z (Cbz) group. This can be achieved through various synthetic methodologies, often leveraging established peptide chemistry techniques.

Convergent Synthesis Strategies

Convergent synthesis involves the preparation of several smaller peptide fragments, which are then coupled together to form the final, larger peptide. This compound is a valuable building block in such strategies, allowing for the pre-functionalization of ornithine before its incorporation into larger fragments. For instance, in the synthesis of complex cyclic peptides like Kahalalide F, protected ornithine derivatives are prepared and then coupled as fragments in solution or on solid support google.comub.educhemrxiv.orgub.edursc.org. The Z group's stability under Fmoc deprotection conditions makes it suitable for use in fragment preparation that may involve solution-phase coupling steps peptide.comresearchgate.netnih.gov.

Solution-Phase Synthesis Methodologies

While Fmoc chemistry is predominantly associated with solid-phase peptide synthesis, the Z protecting group has a long history in solution-phase peptide synthesis peptide.com. The synthesis of ornithine derivatives often begins with L-ornithine or its hydrochloride salt. Selective protection of the α-amino group with Fmoc and the δ-amino group with Z (Cbz) can be achieved through sequential reactions. For example, Nα-benzyloxycarbonyl-L-ornithine can be synthesized, followed by Fmoc protection of the α-amino group, or vice versa, depending on the desired synthetic pathway and the availability of specific reagents researchgate.netnih.gov. The synthesis of related compounds like Fmoc-L-Orn(Boc)-OH also highlights common methodologies that can be adapted for this compound, involving selective protection steps and purification processes researchgate.netnih.govnih.gov.

Chemo-Enzymatic Approaches in Amino Group Protection

Chemo-enzymatic strategies offer a powerful alternative to traditional chemical synthesis for amino group protection, leveraging the inherent specificity and mild reaction conditions of enzymes. These approaches aim to achieve regioselectivity and stereoselectivity, minimizing the need for extensive protection-deprotection steps and reducing the generation of by-products. While chemical methods remain dominant for introducing the Fmoc (9-fluorenylmethoxycarbonyl) group, enzymatic catalysis is increasingly explored for selective acylation and other modifications of amino acids. Enzymes like lipases and proteases can be employed to catalyze the formation of amide or ester bonds, enabling the controlled introduction of various protecting groups onto amino acid side chains or termini. This can streamline synthetic routes and improve the sustainability of peptide synthesis by reducing solvent usage and harsh reagent requirements researchgate.netnih.govqyaobio.com. Research into enzymatic methods for amino acid functionalization continues to expand, offering greener and more efficient pathways for creating complex biomolecules.

Synthesis of Related Ornithine Derivatives for Peptide Chemistry

Ornithine's ε-amino group provides a convenient handle for side-chain modification, allowing for the introduction of diverse protecting groups that confer orthogonality to the Nα-Fmoc group. This orthogonality is essential for controlled peptide chain elongation in solid-phase peptide synthesis (SPPS) and for site-specific modifications. The following subsections detail the synthesis and significance of several key Fmoc-protected ornithine derivatives.

Fmoc-Orn(Boc)-OH Synthesis and Applications

Nα-Fmoc-Nε-tert-butoxycarbonyl-L-ornithine, commonly abbreviated as Fmoc-Orn(Boc)-OH, is a widely utilized building block in peptide synthesis sigmaaldrich.compeptide.comchemicalbook.comadvancedchemtech.comcaymanchem.com. Its synthesis typically involves the selective protection of the ε-amino group of L-ornithine with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the Fmoc group onto the α-amino group. The Boc group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved by acid (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from the resin organic-chemistry.orgiris-biotech.de.

Applications: Fmoc-Orn(Boc)-OH is instrumental in solid-phase peptide synthesis (SPPS) for incorporating ornithine residues into peptide sequences. Its orthogonal protection scheme allows for selective deprotection and subsequent functionalization of the ornithine side chain. It is particularly useful in the preparation of cyclic peptides and specialized arginine derivatives, where the side chain may require modification or linkage peptide.comchemicalbook.comadvancedchemtech.comcaymanchem.com. Furthermore, it has been employed in conjugating ornithine to peptides to enhance cell permeability chemicalbook.comcaymanchem.com.

Data Table: Fmoc-Orn(Boc)-OH

PropertyValue
Chemical NameNα-(9-Fluorenylmethyloxycarbonyl)-Nε-tert-butyloxycarbonyl-L-ornithine
CAS Number109425-55-0
Molecular FormulaC₂₅H₃₀N₂O₆
Molecular Weight454.5 g/mol
Nα Protecting GroupFmoc
Nε Protecting GroupBoc
Key Application AreasSolid-phase peptide synthesis, Cyclic peptide synthesis, Arginine derivatives
Fmoc DeprotectionBase-labile (e.g., piperidine)
Boc DeprotectionAcid-labile (e.g., TFA)

Fmoc-Orn(Ac,OBz)-OH Synthesis and its Significance in Siderophore Chemistry

Fmoc-Orn(Ac,OBz)-OH, specifically Nα-Fmoc-Nε-acetyl-Nε-(benzoyloxy)-L-ornithine, is a critical building block for the synthesis of complex siderophores, which are high-affinity iron-chelating compounds produced by microorganisms rsc.orgresearchgate.netrsc.orgfrontiersin.org. Siderophores often feature modified amino acid residues, including ornithine, which are acylated and hydroxylated to form hydroxamate groups essential for iron binding. The synthesis of Fmoc-Orn(Ac,OBz)-OH involves the selective acetylation and benzoylation of the ε-amino group of ornithine, followed by Fmoc protection of the α-amino group. This derivative provides an orthogonal protection strategy that is compatible with standard Fmoc-based solid-phase peptide synthesis researchgate.netrsc.org.

Applications: This derivative is highly significant in the total synthesis of marine siderophores such as amphibactin-T and moanachelin ala-B rsc.orgresearchgate.netrsc.orgfrontiersin.org. Its use on solid-phase allows for the controlled assembly of these complex molecules, which are vital for iron acquisition by various organisms. The benzoyloxy group serves as a precursor to the hydroxamate functionality, crucial for iron chelation researchgate.netrsc.org. The compound's ability to coordinate with metal ions and its compatibility with peptide synthesis strategies make it invaluable in medicinal chemistry and biochemistry research related to iron metabolism and siderophore function .

Data Table: Fmoc-Orn(Ac,OBz)-OH

PropertyValue
Chemical NameNα-(9-Fluorenylmethyloxycarbonyl)-Nε-acetyl-Nε-(benzoyloxy)-L-ornithine
Key Application AreasSiderophore synthesis (e.g., amphibactin-T, moanachelin ala-B), Iron chelation studies, Peptide synthesis
Protecting GroupsFmoc (α-amino), Acetyl & Benzoyloxy (ε-amino)
SignificancePrecursor to hydroxamate groups for iron binding, Orthogonal protection for SPPS

Synthesis of Fmoc-Orn(Dde)-OH and its Use in Peptide Elongation

Fmoc-Orn(Dde)-OH, or Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine, is a derivative designed for selective side-chain modification in peptide synthesis. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is a base-labile protecting group for primary amines, offering orthogonality to the acid-labile Boc group and the base-labile Fmoc group rsc.orgpeptide.compeptide.comsigmaaldrich.com. Its synthesis involves the reaction of Fmoc-protected ornithine with a Dde-introducing reagent.

Applications: The primary utility of Fmoc-Orn(Dde)-OH lies in its ability to enable site-specific modifications of peptides. The Dde group can be selectively removed using dilute hydrazine (typically 2% in DMF) without affecting the Fmoc or Boc protecting groups, or the peptide backbone peptide.comsigmaaldrich.com. This selective deprotection allows for the introduction of labels, branching points, or cyclization sites at specific ornithine residues within a growing peptide chain. It is particularly useful in the synthesis of branched peptides, di-epitopic peptides, and for site-specific labeling or conjugation rsc.orgpeptide.compeptide.comsigmaaldrich.com. The Dde group's orthogonality is crucial for complex peptide architectures where precise control over functionalization is required.

Data Table: Fmoc-Orn(Dde)-OH

PropertyValue
Chemical NameNα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine
Nε Protecting GroupDde
Key Application AreasSite-specific peptide modification, Branched peptide synthesis, Peptide elongation, Dye labeling
Dde DeprotectionHydrazine in DMF (2%), Hydroxylamine hydrochloride/imidazole
OrthogonalityOrthogonal to Fmoc (base-labile) and Boc (acid-labile)

Preparation of Fmoc-Orn(NVOC)-OH for DNA-Encoded Chemical Libraries

Fmoc-Orn(NVOC)-OH incorporates the 2-nitroveratryloxycarbonyl (NVOC) group, a photolabile protecting group, onto the ε-amino position of ornithine. NVOC groups are designed to be cleaved upon exposure to UV light, making them suitable for applications in combinatorial chemistry, particularly in the construction of DNA-encoded chemical libraries (DEL) sigmaaldrich.com. The synthesis involves the introduction of the NVOC moiety onto the ornithine side chain, followed by Fmoc protection of the α-amino group.

Applications: In DEL synthesis, amino acids with photolabile protecting groups like NVOC are crucial for building diverse peptide libraries. The ability to selectively cleave the NVOC group with light allows for the combinatorial attachment of different chemical entities or further peptide elongation at specific positions. This method facilitates the rapid screening of large libraries for drug discovery and the identification of novel bioactive compounds.

Data Table: Fmoc-Orn(NVOC)-OH

PropertyValue
Chemical NameNα-Fmoc-Nε-(2-nitroveratryloxycarbonyl)-L-ornithine
Nε Protecting GroupNVOC
Key Application AreasDNA-encoded chemical libraries (DEL), Photolabile protection, Peptide library synthesis
NVOC DeprotectionUV light

Synthesis of Fmoc-Orn(TCbz)-OH in Macrocyclic Depsipeptide Synthesis

Fmoc-Orn(TCbz)-OH utilizes the 2-(phenyl)ethoxycarbonyl (TCbz) group for the protection of the ε-amino group of ornithine. This derivative is employed in the intricate synthesis of macrocyclic depsipeptides, a class of natural products and synthetic analogs with diverse biological activities chemrxiv.orgrsc.org. The TCbz group offers specific cleavage conditions that are compatible with the demanding multistep synthesis of macrocyclic structures.

Applications: The synthesis of macrocyclic depsipeptides often requires precise control over protecting group strategies to facilitate cyclization and prevent side reactions. Fmoc-Orn(TCbz)-OH has been used in solid-phase peptide synthesis (SPPS) approaches for constructing these complex molecules. The TCbz group's stability and selective removal conditions are vital for assembling the macrocyclic framework, allowing for the formation of head-to-tail cyclizations or side-chain linkages essential for the final structure chemrxiv.orgrsc.org. Its application in synthesizing macrocycles highlights its utility in complex peptide chemistry where orthogonal protection and specific deprotection chemistries are paramount.

Data Table: Fmoc-Orn(TCbz)-OH

PropertyValue
Chemical NameNα-(9-Fluorenylmethyloxycarbonyl)-Nε-2-(phenyl)ethoxycarbonyl-L-ornithine
Nε Protecting GroupTCbz
Key Application AreasMacrocyclic depsipeptide synthesis, Complex peptide cyclization, Solid-phase peptide synthesis (SPPS)
TCbz DeprotectionSpecific cleavage conditions (e.g., hydrogenolysis or specific reagents)

Compound List:

this compound (Nα-Fmoc-Nε-(benzyloxycarbonyl)ornithine)

Fmoc-Orn(Boc)-OH (Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-ornithine)

Fmoc-Orn(Ac,OBz)-OH (Nα-Fmoc-Nε-acetyl-Nε-(benzoyloxy)-L-ornithine)

Fmoc-Orn(Dde)-OH (Nα-Fmoc-Nε-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-ornithine)

Fmoc-Orn(NVOC)-OH (Nα-Fmoc-Nε-(2-nitroveratryloxycarbonyl)-L-ornithine)

Fmoc-Orn(TCbz)-OH (Nα-Fmoc-Nε-2-(phenyl)ethoxycarbonyl-L-ornithine)

Derivatization for Arginine Analogs from Ornithine Precursors (e.g., Fmoc-Arg(Boc)₂-OH from Fmoc-Orn·HCl)biorxiv.org

Ornithine, a non-proteinogenic amino acid, serves as a key precursor for the synthesis of arginine and its analogs. The conversion of ornithine derivatives to arginine analogs typically involves the guanidination of the delta-amino group. A common strategy in peptide synthesis is to use Fmoc-protected ornithine, such as Fmoc-Orn·HCl, as a starting material. The delta-amino group of ornithine can be selectively guanidinated to form the characteristic guanidino group of arginine.

For instance, the synthesis of Fmoc-Arg(Boc)₂-OH from Fmoc-Orn·HCl has been achieved using reagents like N,N′-di-Boc-N″-triflylguanidine in the presence of a base such as diisopropylethylamine (DIEA) researchgate.net. This reaction efficiently converts the unprotected delta-amino group of Fmoc-Orn·HCl into a protected guanidino group, yielding the desired arginine derivative researchgate.netgoogle.comgoogle.comgoogleapis.com. This method is highly regarded for its efficiency and economic viability researchgate.net.

Furthermore, the guanidination of ornithine residues within peptide sequences has been demonstrated, converting ornithine to arginine biorxiv.orggoogle.comgoogle.comresearchgate.net. This post-synthetic modification strategy allows for the introduction of arginine residues after the peptide backbone has been assembled, offering flexibility in synthetic routes biorxiv.orgresearchgate.net. The process typically involves deprotection of the delta-amino group of ornithine followed by reaction with a guanidinylating agent google.comgoogle.com. This approach is also applicable to other diamino acids like lysine (B10760008) for the synthesis of homoarginine analogs google.com.

Purification and Characterization Techniques in Synthetic Schemes

Ensuring the purity and structural integrity of this compound and its derivatives is paramount for successful peptide synthesis. A combination of purification and characterization techniques is routinely employed.

Recrystallization Techniquespnas.org

Recrystallization is a fundamental purification method used to obtain highly pure crystalline solids. For Fmoc-amino acid derivatives, appropriate solvent systems are critical. Common solvent systems, such as ethanol/water mixtures, are employed to dissolve the crude product at elevated temperatures, followed by controlled cooling to induce crystallization google.comgoogle.com. The selection of solvent and crystallization conditions can significantly impact the yield and purity of the final crystalline product google.comgoogle.comresearchgate.net. For example, a specific protocol involves dissolving the crude N-Fmoc-amino acid in an ethanol/water system, heating to ensure complete dissolution, and then cooling to crystallize the pure product google.com.

Chromatographic Methods (HPLC, RP-HPLC) for Purity Assessmentdergipark.org.trthieme-connect.desigmaaldrich.com

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), is indispensable for assessing the purity of Fmoc-protected amino acids and their derivatives google.comgoogle.comdergipark.org.trsigmaaldrich.comnih.govrsc.orgphenomenex.comnih.govusp.org. RP-HPLC separates compounds based on their hydrophobicity, allowing for the detection and quantification of impurities.

Standard RP-HPLC methods often utilize gradients of acetonitrile (B52724) or methanol (B129727) with aqueous buffers containing trifluoroacetic acid (TFA) or formic acid rsc.orgnih.govusp.org. For Fmoc-amino acids, purity levels of ≥99% are typically targeted for high-quality peptide synthesis sigmaaldrich.comphenomenex.com. Chiral HPLC is also employed to determine enantiomeric purity, ensuring the correct stereochemistry of the amino acid building blocks rsc.orgphenomenex.com. For instance, Lux Cellulose-2 and Lux Cellulose-3 chiral stationary phases have shown success in resolving Fmoc-protected α-amino acid stereoisomers phenomenex.com. Typical analytical conditions for Fmoc-amino acids might involve a gradient from 30% acetonitrile to 100% acetonitrile over 8-10 minutes, with detection at 210-254 nm nih.govrsc.orgnih.gov.

Spectroscopic Characterization (NMR, IR)dergipark.org.tr

Spectroscopic techniques are vital for confirming the structure and identity of synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by detecting their characteristic vibrational frequencies. For Fmoc-amino acids, key absorption bands include those for the carbonyl groups of the Fmoc moiety (around 1700 cm⁻¹) and the carboxylic acid group (around 1730 cm⁻¹), as well as N-H and C-H stretching vibrations dergipark.org.trrsc.orgmdpi.comresearchgate.netlew.ro. The presence of the Z group would also contribute characteristic IR bands, such as C=O stretching for the carbamate (B1207046) and C-O stretching. IR spectroscopy confirms the presence of these functional groups and can indicate interactions within the molecular structure dergipark.org.trmdpi.comlew.ro.


Compound List

  • This compound
  • Fmoc-Arg(Boc)₂-OH
  • Fmoc-Orn·HCl
  • Ornithine
  • Arginine
  • Lysine
  • Homoarginine
  • Fmoc-Lysine
  • Fmoc-aza-Arg(Boc)₂
  • Fmoc-N-Me-AA-OH
  • Fmoc-N-Me-βAla-OH
  • Fmoc-N-Me-Thr(tBu)-OH
  • Fmoc-Thr(tBu)-OH
  • Fmoc-βAla-OH
  • Nα-Fmoc-ornithine
  • Nα-Fmoc-2,4-diamino-butyric acid
  • Nα-Fmoc-2,3-diamino-propionic acid
  • Fmoc-Phe-Gly
  • Fmoc-Lys-Fmoc
  • Fmoc-Trp
  • Advanced Methodologies in Peptide Synthesis Utilizing Fmoc Orn Z Oh

    Solution-Phase Fragment Condensation

    Fragment Coupling Techniques

    Fragment coupling, a strategy that involves synthesizing shorter peptide segments and then joining them to form a larger peptide, benefits from the use of well-protected amino acid building blocks like Fmoc-orn(Z)-OH. This approach is crucial for synthesizing long peptides that are difficult to assemble linearly due to issues like low solubility or aggregation. While specific research detailing this compound's direct application in fragment coupling is less prominent in the provided snippets, the general principle of using protected amino acids for fragment condensation is well-established. The orthogonal protection of this compound allows for the selective deprotection of the Fmoc group for coupling, while the Z group remains intact, preventing unwanted side reactions during the fragment assembly process. This is particularly important when dealing with sensitive amino acid residues or complex peptide architectures where maintaining the integrity of specific side chains is paramount peptide.comnih.gov.

    Synthesis of Modified Peptides and Peptidomimetics

    This compound is instrumental in creating peptides with altered structures and functions, moving beyond simple linear sequences.

    Cyclic Peptide Synthesis Facilitated by Ornithine Derivatives

    Ornithine derivatives, including those protected with Fmoc and Z groups, are key components in the synthesis of cyclic peptides. The side-chain amine of ornithine, when appropriately protected, can serve as a point for cyclization. For instance, this compound or its related derivatives like Fmoc-Orn(Boc)-OH have been employed in solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization nih.govresearchgate.net. The Z group on ornithine can be selectively removed via catalytic hydrogenation, a method orthogonal to Fmoc deprotection, enabling specific cyclization strategies nih.gov. This capability allows for the formation of cyclic peptides with enhanced stability and unique conformational properties, which are valuable in drug discovery and development nih.govchemicalbook.in.

    Table 1: Ornithine Derivatives in Cyclic Peptide Synthesis

    Derivative α-Amino Protection δ-Amino Protection Key Role in Cyclic Peptide Synthesis Reference(s)
    This compound Fmoc Z (Benzyloxycarbonyl) Enables selective deprotection for cyclization; Z group removable by hydrogenation. peptide.comnih.gov
    Fmoc-Orn(Boc)-OH Fmoc Boc (tert-Butoxycarbonyl) Commonly used for cyclic peptide synthesis; Boc group is acid-labile. nih.govresearchgate.netadvancedchemtech.compeptide.com
    Fmoc-Orn(Dde)-OH Fmoc Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Allows for selective side-chain modification or anchoring for on-resin cyclization. acs.orguci.eduuniversiteitleiden.nlgoogle.com

    Incorporation into β-Hairpin Peptides

    The structure of ornithine, with its extended side chain, makes it a valuable residue for inducing or stabilizing specific secondary structures like β-hairpins. Research has shown that incorporating modified ornithine derivatives, such as γ(R)-methyl-ornithine, can enhance the propensity for β-hairpin formation nih.govresearchgate.net. While this compound itself might not be the direct inducer, its availability as a protected building block in Fmoc-based SPPS facilitates the synthesis of peptides designed to fold into β-hairpin structures. These structures are of interest for various biological applications, including protein-protein interaction studies and peptidomimetics nih.govnih.goviiitd.edu.in. The Z group offers a stable protection during SPPS, allowing for the precise placement of ornithine within the peptide sequence to influence its folding.

    Preparation of Special Arginine Derivatives

    Ornithine is structurally related to arginine, differing by a single methylene (B1212753) group in the side chain. This similarity allows ornithine derivatives to serve as precursors or surrogates in the synthesis of modified arginine analogs or peptides mimicking arginine's properties. For instance, methods exist for converting ornithine derivatives to arginine derivatives. Fmoc-Orn·HCl has been used as a starting material in the preparation of Fmoc-Arg(ω,ω′)(Boc)₂-OH, a protected arginine derivative, through guanylation reactions researchgate.netresearchgate.net. This highlights the role of Fmoc-ornithine derivatives in accessing complex guanidine-containing amino acids, which are central to arginine's biological functions and chemical modifications researchgate.netresearchgate.netmdpi.commdpi.com.

    Site-Specific Alkylation of Peptide Side Chains using Fmoc-Ornithine Derivatives

    The presence of the Z-protected δ-amino group in this compound provides a handle for site-specific modifications. While research specifically on alkylation of the Z-protected ornithine side chain is less detailed in the provided snippets, the general principle of modifying ornithine side chains using Fmoc-based SPPS is evident. For example, Fmoc-Orn(Dde)-OH and Fmoc-Orn(ivDde)-OH are commonly used to achieve site-specific modifications because the Dde/ivDde groups are selectively removed by hydrazine (B178648), orthogonal to the Fmoc group acs.orguci.eduuniversiteitleiden.nlgoogle.comresearchgate.netsigmaaldrich.comsigmaaldrich.com. This allows for the introduction of various chemical moieties, such as labels, linkers, or other functional groups, at specific positions within a peptide chain. The Z group, being stable to many deprotection conditions, would likely remain intact during such selective modifications, allowing for its later removal or further functionalization if needed. The ability to perform such site-specific modifications is crucial for creating peptides with tailored properties, such as enhanced cell permeability or targeted delivery researchgate.netrsc.org.


    Compound Index:

  • This compound
  • Fmoc-Orn(Boc)-OH
  • Fmoc-Orn(Dde)-OH
  • Fmoc-Orn(ivDde)-OH
  • Fmoc-Orn(Aloc)-OH
  • Fmoc-Arg(Pbf)-OH
  • Fmoc-Lys(Boc)-OH
  • Fmoc-Lys(Fmoc)-OH
  • This compound
  • Fmoc-Orn(Boc)-amide
  • Fmoc-Dpr(ivDde)-OH
  • Fmoc-Dab(ivDde)-OH
  • Fmoc-Lys(ivDde)-OH
  • ivDde-Lys(Fmoc)-OH
  • Fmoc-Dpr(Mtt)-OH
  • Fmoc-Dab(Mtt)-OH
  • Fmoc-Orn(Mtt)-OH
  • Fmoc-Lys(Mtt)-OH
  • Fmoc-Lys(Mmt)-OH
  • Fmoc-Orn(Ac,OBz)-OH
  • Applications in Biomedical and Biological Research

    Peptide-Based Therapeutics and Drug Development

    Fmoc-orn(Z)-OH and its related ornithine derivatives are instrumental in the development of peptide-based drugs, which are sought after for their high specificity and potency.

    This compound is a valuable building block in the field of peptide chemistry, particularly in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com The Fmoc group provides temporary protection for the α-amino group, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the elongation of the peptide chain. a2bchem.comnih.gov The Z-group on the ornithine side chain is an orthogonal protecting group, stable to the conditions used for Fmoc removal, thus preventing unwanted side reactions during synthesis. a2bchem.com This dual protection strategy enables the precise and controlled assembly of complex peptide sequences. a2bchem.com

    Design of Antimicrobial Peptides (AMPs) with Non-Proteinogenic Amino Acids

    Bioconjugation and Probe Development

    This compound, a derivative of the non-proteinogenic amino acid ornithine, serves as a critical building block in the fields of bioconjugation and probe development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and a benzyloxycarbonyl (Z) group protecting the delta-amine, allows for selective chemical modifications. This enables its incorporation into complex biomolecular structures designed for specific research applications.

    Facilitating Modifications of Biomolecules for Biochemical Assays

    The dual-protection scheme of this compound is particularly useful in the synthesis of modified biomolecules for biochemical assays. The Fmoc group is labile under basic conditions, while the Z group is typically removed by hydrogenolysis, allowing for orthogonal deprotection and site-specific modifications during solid-phase peptide synthesis (SPPS). This controlled methodology is essential for creating peptides with specific functionalities.

    A related compound, Boc-Orn(Z)-OH, which features a tert-butyloxycarbonyl (Boc) group instead of Fmoc, highlights the importance of such dual-protection strategies. This dual protection allows for the selective deprotection of different functional groups during synthesis, a crucial capability for constructing complex peptide-based therapeutics and modifying biomolecules for biochemical studies. smolecule.com

    Conjugation to Labeled Peptides (e.g., GFP-labeled peptides)

    While direct research on this compound conjugation to GFP-labeled peptides is not extensively detailed in the provided results, the use of a similar compound, Fmoc-Orn(Boc)-OH, illustrates the principle. Fmoc-Orn(Boc)-OH has been used to conjugate ornithine to peptides labeled with Green Fluorescent Protein (GFP). caymanchem.comadvancedchemtech.comadvancedchemtech.com This conjugation has been shown to enhance the cell permeability of the GFP-labeled peptides when compared to their unconjugated counterparts. caymanchem.comadvancedchemtech.com This suggests that the ornithine moiety, introduced via an Fmoc-protected building block, can act as a component of a molecular transporter system.

    Applications in Caged Luminescent Peptides

    Fmoc-protected ornithine derivatives are instrumental in the synthesis of "caged" luminescent peptides. These are probes whose fluorescence is initially quenched ("caged") and can be released upon a specific enzymatic action. A solid-phase peptide synthesis (SPPS) method has been developed for creating caged luminescent peptides by anchoring a lysine (B10760008) or ornithine residue's side chain to the solid support. nih.govacs.org

    In this strategy, an Fmoc-Orn(Boc)-OH derivative is coupled with an aminobenzothiazole-carbonitrile to create a building block for SPPS. nih.gov This allows for the assembly of a peptide chain. The ornithine side chain can be further modified on-resin to create an arginine residue. nih.govacs.org Upon cleavage by a target enzyme, a free aminoluciferin (B605428) (aLuc) is released, which can be quantified by its luminescence. nih.gov This method has been used to generate large libraries of tripeptides for enzymatic assays, demonstrating the utility of Fmoc-ornithine derivatives in high-throughput screening and probe development. nih.govacs.org

    Siderophore Chemistry and Iron Metabolism

    This compound and its analogs are pivotal in the synthesis of siderophore mimics and conjugates. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron, an essential nutrient. nih.gov The unique chemical properties of ornithine derivatives make them ideal for constructing synthetic siderophores that can be used to study iron metabolism or to deliver drugs into microbial cells.

    Synthesis of Siderophore Conjugates as Iron(III)-Binding Biomolecules

    A key building block in the synthesis of many siderophores is N-delta-hydroxy-N-delta-acetyl-ornithine, a bidentate ligand that binds to iron(III). iris-biotech.de The orthogonally protected ornithine derivative, Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzyloxy)-ornithine [Fmoc-Orn(Ac,OBz)-OH], is a crucial precursor for creating these iron-binding motifs using SPPS. researchgate.netrsc.org This building block has been used in the total synthesis of naturally occurring marine siderophores like amphibactin-T and moanachelin ala-B. researchgate.netrsc.org

    Researchers have also designed and synthesized linear and cyclic peptides based on Nδ-acetyl-Nδ-hydroxy-L-ornithine to serve as siderophore mimics. nih.gov Using a commercially available modified ornithine, Nα-Fmoc-Nδ-acetyl-Nδ-benzyloxycarbonyl-L-ornithine, scientists synthesized a linear trimer of Nδ-acetyl-Nδ-hydroxy-L-ornithine, (Orn(Ac,OH))3. This trimer was designed to have the optimal number of hydroxamate groups for coordinating with iron(III). nih.gov Circular dichroism spectroscopy confirmed that the linear trimer effectively coordinates with iron(III), unlike a cyclic counterpart, highlighting the importance of conformational flexibility for iron binding. nih.gov

    "Trojan Horse Strategy" for Drug Delivery

    The "Trojan Horse Strategy" in antimicrobial therapy exploits the natural iron uptake systems of bacteria to deliver drugs. whiterose.ac.ukcsic.es Bacteria have specific receptors on their outer membranes that recognize and transport iron-siderophore complexes into the cell. nih.govcsic.es By attaching an antibiotic to a siderophore, the drug can be smuggled past the bacterium's outer defenses. csic.es

    Hydroxamate-based siderophores, often synthesized using ornithine derivatives, are particularly effective for this purpose. iris-biotech.decsic.es The N-delta-hydroxy-N-delta-acetyl-ornithine moiety found in many natural siderophores can be incorporated into synthetic constructs. iris-biotech.de The use of Fmoc-Orn(Ac,OBz)-OH in SPPS allows for the creation of siderophore-drug conjugates. iris-biotech.deresearchgate.net This strategy has been explored to enhance the antibacterial activity of drugs like β-lactam antibiotics against pathogenic Escherichia coli. iris-biotech.de By mimicking natural siderophores, these conjugates are recognized by bacterial transport systems (such as FhuE and FhuD in E. coli), facilitating the entry of the attached therapeutic agent. nih.gov

    Design and Synthesis of Prostate-Specific Membrane Antigen (PSMA) Inhibitors

    The chemical compound N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-benzyloxycarbonyl-L-ornithine, also known as this compound, is a valuable building block in the synthesis of inhibitors for Prostate-Specific Membrane Antigen (PSMA), a protein overexpressed in prostate cancer cells. Its unique structure, featuring two distinct protecting groups, allows for selective chemical modifications, which is crucial in creating complex molecules like PSMA inhibitors.

    In the development of PSMA inhibitors, this compound and its derivatives are utilized in solid-phase peptide synthesis (SPPS), a technique where molecules are built step-by-step on a solid support. For instance, in the creation of certain PSMA ligands, a related compound, Fmoc-D-Orn(Dde)-OH, is attached to a resin. The Fmoc group is then removed to allow for the extension of the peptide chain. google.comtum.de This step-wise approach is fundamental to constructing the intricate architecture of these inhibitors. nih.gov

    One of the key challenges in designing PSMA inhibitors is to create compounds that not only bind strongly to PSMA but also have favorable properties for imaging and therapy, such as being easily cleared from the body to reduce side effects. Researchers have explored various modifications to the basic structure of these inhibitors to enhance their performance. nih.gov For example, different chemical groups can be attached to the ornithine part of the molecule to influence how the inhibitor interacts with PSMA and how it is processed by the body.

    The development of these inhibitors often involves a combination of solid-phase and solution-phase synthesis methods. nih.gov This hybrid approach provides the flexibility needed to assemble the different components of the final inhibitor. The ultimate goal is to produce radiolabeled versions of these inhibitors, which can be used for both diagnosing and treating prostate cancer through targeted radiotherapy. google.com

    CompoundSynthesis StrategyKey FeatureApplication
    Proinhibitor IIMixed solid/solution phase synthesisIncorporates a specific binding motifIn vitro and in vivo studies for PSMA inhibition nih.gov
    Tetrazole derivativeMulti-step solution phase synthesisEnsures L-configuration of the binding motifIn vitro and in vivo studies for PSMA inhibition nih.gov
    PSMA-45Solid-phase Fmoc-strategyPrecursor for radio-iodinationPotential for radiolabeling in diagnostics and therapy tum.de

    Synthetic Biology and Biomolecular Engineering

    The versatility of this compound extends into the realms of synthetic biology and biomolecular engineering, where the precise construction of novel biological molecules is paramount.

    Synthesis of Peptide Nucleic Acids (PNAs)

    Peptide Nucleic Acids (PNAs) are synthetic molecules that mimic the structure of DNA and RNA. They have a backbone composed of repeating N-(2-aminoethyl)glycine units, to which nucleobases are attached. The synthesis of these complex molecules often employs strategies similar to those used for peptides, such as Solid-Phase Synthesis (SPS). smolecule.com

    In this context, derivatives of ornithine, such as Boc-Orn-OH, play a role. smolecule.com While the search results primarily mention the Boc-protected form, the underlying principle of using protected amino acids is the same. The protecting groups, like Fmoc and Z in this compound, are essential for directing the synthesis and ensuring that the correct chemical bonds are formed. The dual protection in this compound, for example, offers a high degree of control when multiple functional groups need to be selectively manipulated during the synthesis of complex biomolecules like PNAs. smolecule.com

    The ability to synthesize PNAs efficiently opens up possibilities for their use in various medical and research applications, owing to their enhanced stability and potential for biological activity. smolecule.com

    Application in DNA-Encoded Chemical Libraries

    DNA-Encoded Chemical Libraries (DELs) are vast collections of chemical compounds, each tagged with a unique DNA barcode. This technology allows for the rapid screening of millions of compounds to identify potential new drugs. The synthesis of these libraries often involves solution-phase, aqueous reaction conditions to ensure the integrity of the DNA tag. acs.org

    In the construction of peptide-based DELs, Fmoc-protected amino acids are crucial building blocks. acs.orgthieme-connect.de Research has shown that Fmoc-Orn(NVOC)-OH, a compound structurally related to this compound, couples efficiently in the aqueous environments required for DEL synthesis. acs.orgdelivertherapeutics.comresearchgate.net The NVOC (6-nitroveratryloxycarbonyl) group, like the Z group, serves as a protecting group for the side chain of ornithine, allowing for its incorporation into a growing peptide chain attached to a DNA tag. delivertherapeutics.com

    This strategy is particularly useful for creating diverse peptide libraries. For instance, the ornithine side chain can be later converted to arginine, expanding the chemical diversity of the library. delivertherapeutics.com The development of robust and substrate-tolerant coupling conditions is a key area of research in this field, aiming to broaden the range of chemical structures that can be included in DELs. acs.org

    Research AreaKey Compound MentionedSynthesis MethodSignificance
    Peptide Nucleic Acids (PNAs)Boc-Orn-OHSolid-Phase Synthesis (SPS)Dual protection is useful for selective functional group manipulation in complex biomolecules. smolecule.com
    DNA-Encoded Chemical Libraries (DELs)Fmoc-Orn(NVOC)-OHSolution-phase, aqueous couplingEfficient coupling allows for the creation of diverse peptide libraries for drug discovery. acs.orgdelivertherapeutics.comresearchgate.net

    Analytical and Quality Control Aspects in Research

    Monitoring Reaction Progress in Peptide Synthesis

    The stepwise nature of solid-phase peptide synthesis (SPPS) necessitates careful monitoring of both the deprotection and coupling steps to maximize the yield of the desired peptide and minimize the formation of deletion sequences. peptide.comthermofisher.com

    Kaiser Test

    The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of free primary amines on the solid support. csic.essigmaaldrich.com This test is crucial after the coupling step to ensure that the incoming amino acid has successfully attached to the N-terminus of the growing peptide chain.

    In the context of using Fmoc-orn(Z)-OH, after the Fmoc group is removed, the free primary α-amine of ornithine is exposed. A small sample of the resin beads is taken and treated with ninhydrin (B49086) reagents. iris-biotech.de The development of an intense blue color indicates the presence of the free primary amine, signifying a successful deprotection step. sigmaaldrich.compeptide.com Conversely, after the subsequent coupling reaction with the next Fmoc-protected amino acid, the Kaiser test should yield a negative result (yellow or no color change), confirming the complete acylation of the ornithine's α-amine. sigmaaldrich.com It is important to perform the test carefully, as excessive heating can lead to the removal of the Fmoc group by the pyridine (B92270) in the test reagents, resulting in a false positive. csic.es The test is not reliable for secondary amines, such as proline. peptide.com

    Table 1: Interpretation of Kaiser Test Results in SPPS

    Step in Synthesis Expected Outcome Color Indication
    After Fmoc deprotectionPositiveIntense BlueFree primary amine present
    After successful couplingNegativeYellow/ColorlessNo free primary amine; complete coupling
    After incomplete couplingPositiveLight to dark blueUnreacted primary amine present; re-coupling needed

    Spectroscopic Monitoring (UV absorption for Fmoc deprotection)

    The Fmoc protecting group offers a distinct advantage for real-time, quantitative monitoring of the deprotection step. wikipedia.org The fluorenyl group is a strong chromophore, and its cleavage from the N-terminus of the peptide is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). tec5usa.com

    The cleaved Fmoc group exists as a dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance maximum. iris-biotech.de By measuring the absorbance of the solution after the deprotection step, the amount of Fmoc group removed can be quantified. tec5usa.com This allows for an indirect measurement of the reaction progress and can also be used to determine the initial loading of the first amino acid onto the resin. iris-biotech.de This UV monitoring is a cornerstone of automated peptide synthesizers, providing a non-invasive method to track the efficiency of each deprotection cycle. tec5usa.com

    Derivatization Strategies for Analytical Purposes

    The analysis of the final peptide product and its constituent amino acids is a critical quality control step. Derivatization is often employed to enhance the detectability and separation of amino acids by chromatographic techniques.

    Pre-column Derivatization for Amino Acid Analysis (e.g., OPA/MPA/FMOC)

    Amino acid analysis is used to confirm the composition of the synthesized peptide. This typically involves hydrolyzing the peptide into its individual amino acids, which are then derivatized to make them detectable by techniques like high-performance liquid chromatography (HPLC) with fluorescence or UV detection.

    A common method involves pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid (MPA). chromatographyonline.comnih.gov OPA reacts with primary amines to form highly fluorescent isoindole derivatives. nih.gov However, OPA does not react with secondary amines. For the comprehensive analysis of all amino acids, including secondary ones, a dual derivatization strategy using both OPA/MPA and 9-fluorenylmethyl chloroformate (FMOC-Cl) is employed. nih.gov FMOC-Cl reacts with secondary amines to form fluorescent derivatives. nih.gov This dual approach allows for the simultaneous quantification of both primary and secondary amino acids in a single chromatographic run. nih.govresearchgate.net

    UPLC-ESI-MS/MS Assay for Targeted Amino Acid Analysis

    For highly sensitive and specific quantification of amino acids, Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is a powerful technique. nih.gov This method often involves pre-column derivatization to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. nih.govresearchgate.net

    One such derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amines to form stable, highly fluorescent, and easily ionizable derivatives. researchgate.net The resulting derivatized amino acids can be separated with high resolution by UPLC and detected with high sensitivity and selectivity by MS/MS operating in the Multiple Reaction Monitoring (MRM) mode. researchgate.net This targeted approach allows for the accurate quantification of specific amino acids, such as ornithine, derived from the hydrolysis of a peptide synthesized using this compound, even in complex biological matrices. nih.gov

    Table 2: Comparison of Analytical Techniques for Ornithine Quantification

    Technique Principle Derivatization Agent Detection Method Advantages Limitations
    Kaiser Test Colorimetric detection of primary amines.NinhydrinVisualSimple, rapid, qualitative assessment of coupling/deprotection. sigmaaldrich.compeptide.comNot quantitative, prone to false positives with excessive heat. csic.es
    UV Spectroscopy Spectrophotometric quantification of cleaved Fmoc group.None (monitors piperidine-dibenzofulvene adduct)UV AbsorbanceQuantitative, real-time monitoring, suitable for automation. wikipedia.orgtec5usa.comIndirect measurement, assumes complete Fmoc cleavage.
    HPLC with Fluorescence Detection Chromatographic separation of derivatized amino acids.OPA/MPA/FMOCFluorescenceHigh sensitivity, simultaneous analysis of primary and secondary amino acids. nih.govRequires derivatization, potential for derivative instability. nih.gov
    UPLC-ESI-MS/MS High-resolution chromatographic separation and mass-based detection.AQCMass SpectrometryHigh sensitivity, high selectivity, accurate quantification. nih.govresearchgate.netComplex instrumentation, requires derivatization.

    Future Directions and Emerging Research Avenues

    Advanced Automation in Fmoc-Orn(Z)-OH-based Peptide Synthesis

    The automation of peptide synthesis has significantly streamlined the production of peptides. However, the incorporation of specific amino acids like ornithine, especially in complex sequences, can still present challenges that advanced automation can address. Future directions in automation aim to increase speed, efficiency, and precision for this compound-based synthesis.

    Key areas of development include:

    Microwave-Assisted and Flow Chemistry: Integrating microwave irradiation and continuous flow technologies into automated synthesizers can dramatically reduce reaction times for coupling and deprotection steps, leading to faster synthesis cycles and potentially higher yields mdpi.comfrontiersin.orgvapourtec.comnih.gov. This is particularly beneficial for overcoming aggregation issues and improving the synthesis of difficult sequences.

    In-line Monitoring and Process Control: Implementing advanced in-line monitoring techniques, such as UV detection or mass spectrometry, allows for real-time assessment of coupling efficiency and deprotection completeness. This enables automated feedback loops for optimizing reaction conditions dynamically, ensuring higher purity and yield of ornithine-containing peptides frontiersin.orgvapourtec.combachem.com.

    Robotic and High-Throughput Platforms: Further development of robotic platforms capable of parallel synthesis and integrated purification will accelerate the screening of peptide libraries and the discovery of novel peptide therapeutics incorporating this compound.

    Exploration of New Biomedical Applications for Ornithine-Containing Peptides

    Ornithine, a non-proteinogenic amino acid, is increasingly recognized for its diverse roles in biological systems and its potential in therapeutic applications. Peptides incorporating ornithine residues, synthesized using building blocks like this compound, are being explored for a wide range of novel biomedical applications.

    Emerging applications include:

    Antimicrobial Agents: Ornithine-containing peptides have demonstrated potent antimicrobial activity, often showing enhanced stability against proteases compared to their proteinogenic counterparts nih.govdovepress.comnih.govacs.orgresearchgate.net. Research is focused on developing these peptides as alternatives to conventional antibiotics, particularly against drug-resistant bacteria and biofilms.

    Drug Delivery Systems: The cationic nature and potential for modification of ornithine-containing peptides make them attractive candidates for targeted drug delivery systems. They can be engineered to deliver therapeutic payloads to specific cells or tissues, improving treatment efficacy and reducing side effects.

    Therapeutics for Metabolic and Neurological Disorders: Ornithine plays a role in various metabolic pathways, including the urea (B33335) cycle and polyamine synthesis metwarebio.com. Peptides incorporating ornithine are being investigated for their potential in treating metabolic disorders, as well as for neuroprotective effects in conditions like Parkinson's disease researchgate.net.

    Biomaterials and Tissue Engineering: The inherent biocompatibility and tunable properties of ornithine-based peptides make them suitable for advanced biomaterials, such as antimicrobial coatings for medical devices or scaffolds for tissue regeneration nih.gov.

    Computational Approaches in Predicting this compound Reactivity and Peptide Structure

    Computational chemistry and bioinformatics tools are becoming indispensable in modern peptide research, offering predictive capabilities that can significantly accelerate the design and optimization of synthetic processes and therapeutic candidates. For this compound, these approaches can provide critical insights.

    Key computational strategies include:

    Predictive Modeling of Reactivity: Employing computational methods to predict the reactivity of this compound during coupling reactions, deprotection steps, and potential side reactions. This can help in optimizing synthesis parameters and selecting appropriate reagents for efficient peptide assembly polypeptide.comteknoscienze.comacs.org.

    Structure-Activity Relationship (SAR) Studies: Using computational tools to model the three-dimensional structures of ornithine-containing peptides and predict their interactions with biological targets. This includes molecular dynamics simulations to understand conformational flexibility, stability, and binding affinities researchgate.netbonvinlab.orgmdpi.comrsc.orgnih.gov.

    In Silico Design of Novel Peptides: Leveraging algorithms for de novo design of peptides with desired properties, such as enhanced antimicrobial activity, specific binding affinities, or improved pharmacokinetic profiles. This involves virtual screening of peptide libraries and optimization based on predicted efficacy and safety acs.orgnih.govfrontiersin.org.

    Optimization of Protecting Group Strategies: Computational analysis can aid in evaluating the performance of different protecting groups for ornithine and other amino acids, predicting their stability and cleavage kinetics under various conditions to inform the selection of the most suitable orthogonal protection schemes.

    Q & A

    Q. What are the critical steps in synthesizing Fmoc-Orn(Z)-OH derivatives, and how does the choice of protecting groups influence peptide assembly?

    The synthesis typically involves orthogonal protection strategies. For example, the Z (benzyloxycarbonyl) group on the Orn side chain is acid-labile, allowing selective deprotection while retaining the Fmoc group on the α-amino group. Key steps include:

    • Deprotection : Use of TFA/DCM (1:1) to remove Boc groups without affecting Fmoc .
    • Alkylation : Reductive amination with aldehydes (e.g., formaldehyde) and NaCNBH₃ to modify side chains .
    • Coupling : HATU/DIPEA-mediated activation ensures efficient amide bond formation while minimizing racemization . Protecting group compatibility (e.g., Z vs. Boc or Dde) must align with synthesis goals to avoid premature deprotection .

    Q. How can researchers verify the purity and identity of this compound intermediates during synthesis?

    Analytical methods include:

    • RP-HPLC : Monitors reaction progress and purity, with retention times compared to standards .
    • Mass Spectrometry (MS) : Confirms molecular weight (e.g., this compound has a calculated mass of 454.52 g/mol for the Boc variant) .
    • ¹H/¹³C NMR : Validates structural integrity, particularly for distinguishing Z-group protons (aromatic signals at ~7.3 ppm) .

    Q. What are common side reactions during this compound synthesis, and how can they be mitigated?

    • Incomplete Deprotection : Prolonged TFA exposure (>2 hours) ensures complete Boc removal .
    • Over-Alkylation : Controlled stoichiometry of aldehydes (1.4 eq) and reducing agents (NaCNBH₃) prevents multi-alkylation .
    • Racemization : Coupling at 0–4°C and using HATU (vs. HBTU) reduces chiral inversion .

    Q. Why is orthogonal protection critical for this compound in solid-phase peptide synthesis (SPPS)?

    Orthogonal groups (e.g., Fmoc for α-amino, Z for side chain) enable sequential deprotection. For example, the Z group is stable to piperidine (used for Fmoc removal) but cleaved by HBr/AcOH, allowing selective modification . This strategy is vital for synthesizing complex peptides with multiple functionalized residues .

    Q. How does the solubility of this compound derivatives impact reaction design?

    Polar solvents (DMF, methanol) are preferred for dissolving this compound due to its hydrophobic Fmoc moiety. Poor solubility can lead to aggregation; adding 10% DMSO or sonication improves dissolution .

    Advanced Research Questions

    Q. How can coupling efficiency be optimized for this compound in challenging peptide sequences?

    • Double Coupling : Repeat couplings with fresh HATU/DIPEA to ensure >95% yield for sterically hindered residues .
    • Pseudoproline Dipeptides : Incorporate these motifs to reduce chain aggregation during SPPS .
    • Microwave Assistance : Heating (50°C) accelerates coupling kinetics without side reactions .

    Q. What strategies enable selective modification of the Orn side chain while preserving other functional groups?

    • Temporary Protection : Use Alloc groups on Orn, which can be removed with Pd⁰ catalysts without affecting Fmoc or Z groups .
    • Click Chemistry : Azide-alkyne cycloaddition on Orn(N₃)-OH derivatives allows bioorthogonal tagging .

    Q. How do reaction conditions influence the stability of this compound during long-term storage?

    • Temperature : Store at −20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis .
    • Light Sensitivity : Amber vials mitigate Fmoc group degradation under UV light .

    Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound derivatives?

    • Kinetic Monitoring : In-situ FTIR tracks carbamate formation during Boc deprotection, identifying incomplete steps .
    • Isotope-Labeled Standards : Spiking with ¹³C-Fmoc-Orn(Z)-OH improves MS quantification accuracy .

    Q. How can this compound be integrated into non-peptidic scaffolds for biomedical applications?

    • Hybrid Polymers : Co-polymerize with PEG derivatives to create pH-responsive drug carriers .
    • Dendrimer Cores : Site-specific conjugation via Orn side chains enables multivalent ligand display .

    Methodological Considerations

    • Data Tables :

      DerivativeProtecting GroupsMolecular Weight (g/mol)Key Application
      Fmoc-Orn(Boc)-OHFmoc, Boc454.52Orthogonal SPPS
      Fmoc-Orn(Dde)-OHFmoc, Dde518.60Selective lysine tagging
      Fmoc-Orn(N₃)-OHFmoc, N₃380.40Bioorthogonal chemistry
    • Synthesis Workflow :
      ![Synthetic Pathway] Hypothetical pathway for this compound alkylation, adapted from .

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